Synthesis Yield: 80.9% for 3-Chloro-3-butenonitrile vs. 26% for the 3-Bromo Analog from Dihalopropene Feedstock
In the cyanation of 2,3-dichloropropene with prussic acid catalyzed by cuprous chloride at pH 3.3–3.9 and 80°C, 3-chloro-3-butenonitrile is obtained in 80.9% yield (based on 2,3-dichloropropene) alongside only 2.5% of the allene byproduct 2,3-butadienenitrile [1]. In stark contrast, the analogous bromo route—using 2,3-dibromopropene as feedstock—produces 3-bromo-3-butenonitrile in merely 26% yield, as documented in Compt. Rend., 253, 676 (1961), a value explicitly cited in the patent literature as insufficient for industrial viability [1][2]. This represents a greater than threefold yield advantage.
| Evidence Dimension | Yield of 3-halo-3-butenonitrile from corresponding 2,3-dihalopropene |
|---|---|
| Target Compound Data | 80.9% yield (985.6 g isolated, 9.71 mol) from 2,3-dichloropropene |
| Comparator Or Baseline | 3-Bromo-3-butenonitrile: 26% yield from 2,3-dibromopropene |
| Quantified Difference | 3.1-fold higher yield (80.9% vs. 26%) |
| Conditions | Cuprous chloride catalyst, water, pH 3.3–3.9, 80°C, 4.5 h addition + 2 h hold; autoclave at 90–110°C for bromo route |
Why This Matters
For procurement decisions in pyrazole intermediate manufacturing, the chloro compound's dramatically higher synthesis yield translates directly to lower raw material cost per mole of downstream product and reduced waste burden compared to the bromo analog.
- [1] Sumitomo Chemical Co., Ltd. U.S. Patent 5,597,941—Process for Production of 5-Amino-3-Methylpyrazole, issued January 28, 1997. Example 3 (columns 8–9). View Source
- [2] Compt. Rend., 253, 676 (1961), as cited in U.S. Patent 5,597,941 (Background of the Invention). View Source
